molecular formula C21H22N2O7 B169073 (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid CAS No. 178403-40-2

(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid

Cat. No. B169073
M. Wt: 414.4 g/mol
InChI Key: FSQCCXORUNZZSC-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid, also known as Fmoc-L-phenylalanine-L-aspartic acid, is a peptide used in scientific research for its various biochemical and physiological effects. The synthesis method of this peptide involves the coupling of Fmoc-L-phenylalanine with L-aspartic acid using a coupling reagent such as HATU or PyBOP.

Mechanism Of Action

The mechanism of action of (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid is not fully understood. However, it is known to interact with various proteins and enzymes in the body, leading to changes in their activity and function. It is also known to have an effect on the immune system, modulating the response to various pathogens and diseases.

Biochemical And Physiological Effects

(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid has various biochemical and physiological effects. It has been shown to have an effect on the immune system, modulating the response to various pathogens and diseases. It is also known to interact with various proteins and enzymes in the body, leading to changes in their activity and function. Additionally, it has been shown to have an effect on cell proliferation and differentiation.

Advantages And Limitations For Lab Experiments

One advantage of using (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid in lab experiments is its availability and ease of synthesis. It is also a useful building block in peptide synthesis and a model peptide for studying the interactions between peptides and proteins. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are several future directions for the research and development of (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid. One direction is the development of new drugs and therapies based on its biochemical and physiological effects. Another direction is the study of its interactions with various proteins and enzymes in the body, leading to changes in their activity and function. Additionally, further research is needed to fully understand its mechanism of action and its effects on cell proliferation and differentiation.

Synthesis Methods

The synthesis of (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid involves the coupling of (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acidlalanine with L-aspartic acid using a coupling reagent such as HATU or PyBOP. The reaction is carried out in a solvent mixture of N,N-dimethylformamide (DMF) and dichloromethane (DCM) under an inert atmosphere. After the coupling reaction, the Fmoc protecting group is removed using piperidine, and the crude product is purified using column chromatography.

Scientific Research Applications

(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid is used in scientific research for its various biochemical and physiological effects. It is commonly used as a building block in peptide synthesis and as a model peptide for studying the interactions between peptides and proteins. It is also used in the development of new drugs and therapies for various diseases.

properties

CAS RN

178403-40-2

Product Name

(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid

Molecular Formula

C21H22N2O7

Molecular Weight

414.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C21H22N2O7/c24-18(25)12-17(20(27)28)22-19(26)16(11-14-7-3-1-4-8-14)23-21(29)30-13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,22,26)(H,23,29)(H,24,25)(H,27,28)/t16-,17-/m0/s1

InChI Key

FSQCCXORUNZZSC-IRXDYDNUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)OCC2=CC=CC=C2

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)OCC2=CC=CC=C2

synonyms

Z-PHE-ASP-OH

Origin of Product

United States

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